4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
説明
4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. Key structural features include:
- A methyl group at the 4-position of the diazepine ring.
- A naphthalen-1-yloxyethyl substituent at the 1-position, introducing a bulky aromatic group linked via an ether-oxygen chain.
Its design combines lipophilic (naphthyl) and polar (ether) groups, which may influence bioavailability and target binding .
特性
IUPAC Name |
2-methyl-5-(2-naphthalen-1-yloxyethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-15-22(25)24(20-11-5-4-10-19(20)23-16)13-14-26-21-12-6-8-17-7-2-3-9-18(17)21/h2-12,16,23H,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQBAVNQTMLJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1)CCOC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a member of the benzodiazepine class, recognized for its diverse biological activities. This article reviews its pharmacological properties, focusing on its cytotoxicity, neuroactivity, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be described as follows:
- Chemical Formula : C_{19}H_{20}N_2O_2
- Molecular Weight : 312.38 g/mol
The compound features a naphthalenyl ether moiety, which is significant for its biological interactions.
Cytotoxicity
Recent studies have demonstrated that benzodiazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound within the same class showed promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) with IC50 values indicating effective cytotoxicity .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 16.19 ± 1.35 |
| HCT-116 | 17.16 ± 1.54 |
These findings suggest that modifications to the benzodiazepine structure can enhance cytotoxic activity, potentially making this compound a candidate for further development in oncology.
Neuroactivity
Benzodiazepines are well-known for their neuroactive properties, primarily as anxiolytics and sedatives. The presence of the naphthalenyl group may contribute to enhanced binding affinity at GABA_A receptors, which could lead to increased anxiolytic effects. Studies have shown that similar compounds exhibit significant anxiolytic activity in animal models .
The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems, particularly through interaction with GABA_A receptors. This interaction enhances inhibitory neurotransmission in the central nervous system, leading to anxiolytic and sedative effects.
Case Studies and Research Findings
A systematic review of related compounds has highlighted their potential in treating anxiety disorders and as adjuncts in cancer therapy. For example:
- Study on Anxiolytic Effects : A benzodiazepine derivative showed a marked reduction in anxiety-like behavior in rodent models when administered at specific doses .
- Cytotoxic Study : A series of synthesized benzodiazepines were evaluated for their cytotoxic effects against tumor cell lines, yielding several candidates with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
類似化合物との比較
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis
Substituent Effects on Pharmacological Activity
- Naphthyl Groups : The target compound’s naphthalen-1-yloxyethyl group differs from Bz-423’s naphthalen-2-ylmethyl substituent . Positional isomerism (1- vs. 2-naphthyl) may alter steric interactions with targets, as seen in Bz-423’s selective apoptosis signaling.
- Chirality : R-6’s high enantiomeric excess (97%) underscores the importance of stereochemistry in benzodiazepine activity, though the target compound’s stereochemical data is unspecified .
Physicochemical Properties
- Hydrogen Bonding : The ether oxygen in the target compound’s side chain may engage in H-bonding, contrasting with R-6’s hydroxyl group, which offers stronger polar interactions .
Q & A
Q. What validation criteria are critical for developing a robust analytical method for this compound in biological matrices?
- Methodology : Follow ICH Q2(R1) guidelines for LC-MS/MS method validation. Assess linearity (1–1000 ng/mL), recovery (>90%), and matrix effects in plasma. Use deuterated internal standards to correct ion suppression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
